molecular formula C10H9BClNO2 B14077873 (3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid

(3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid

Cat. No.: B14077873
M. Wt: 221.45 g/mol
InChI Key: JNCXFRXBZVPGBG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle and perform organolithium chemistry, enabling the synthesis of various compounds with high throughput . This method ensures efficient production with minimal waste and high yields.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the chloro, cyano, and cyclopropyl groups.

    (4-Chloro-3-cyanophenyl)boronic Acid: Similar structure but without the cyclopropyl group.

    (3-Cyano-4-methylphenyl)boronic Acid: Contains a methyl group instead of a chloro group.

Uniqueness

(3-Chloro-5-cyano-2-cyclopropylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chloro, cyano, and cyclopropyl groups enhances its utility in various synthetic applications, making it a valuable reagent in organic chemistry .

Properties

Molecular Formula

C10H9BClNO2

Molecular Weight

221.45 g/mol

IUPAC Name

(3-chloro-5-cyano-2-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C10H9BClNO2/c12-9-4-6(5-13)3-8(11(14)15)10(9)7-1-2-7/h3-4,7,14-15H,1-2H2

InChI Key

JNCXFRXBZVPGBG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1C2CC2)Cl)C#N)(O)O

Origin of Product

United States

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